molecular formula C19H24N2O2S B2768402 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396717-72-8

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2768402
CAS No.: 1396717-72-8
M. Wt: 344.47
InChI Key: ASGPUSVWAYMRLO-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
  • Reaction conditions: Solvent (e.g., DMF), temperature (room temperature), and time (12-24 hours).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Urea Core:

    • Reacting cyclopropyl isocyanate with 4-methoxyphenethylamine under controlled conditions to form the intermediate urea derivative.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and a catalyst (e.g., triethylamine).

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at 0°C to room temperature.

    Substitution: Electrophiles like bromine in acetic acid at room temperature.

Major Products:

  • Oxidation of the methoxy group yields a hydroxyl derivative.
  • Reduction of the urea moiety yields the corresponding amine.
  • Substitution reactions yield various substituted thiophen derivatives.

Scientific Research Applications

1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophen-2-yl groups can enhance binding affinity and specificity to these targets, influencing various biological pathways.

Comparison with Similar Compounds

    1-Cyclopropyl-3-(4-hydroxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(furan-2-yl)ethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its cyclopropyl, methoxyphenethyl, and thiophen-2-yl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specific binding interactions, and unique reactivity compared to similar compounds.

Properties

IUPAC Name

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-8-4-15(5-9-17)10-12-20-19(22)21(16-6-7-16)13-11-18-3-2-14-24-18/h2-5,8-9,14,16H,6-7,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGPUSVWAYMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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